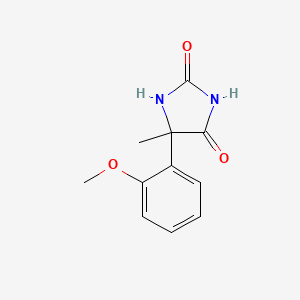
1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione” is a complex organic compound. It contains an allyl group (a carbon-carbon double bond), a cyclopropyl group (a three-carbon ring), and a 1,4-dihydropyrazine-2,3-dione group (a six-membered ring with two nitrogen atoms and two carbonyl groups) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring and the addition of the allyl and cyclopropyl groups. The 1,4-dihydropyrazine ring could potentially be synthesized using multi-component one-pot and green synthetic methodologies .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclopropyl group would introduce strain into the molecule due to its small ring size. The 1,4-dihydropyrazine-2,3-dione group would have resonance structures due to the presence of the carbonyl groups and the nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The allyl group could potentially undergo reactions typical of alkenes, such as addition reactions. The carbonyl groups in the 1,4-dihydropyrazine-2,3-dione ring could potentially undergo reactions such as nucleophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the allyl and cyclopropyl groups, the strain in the cyclopropyl ring, and the electronic properties of the 1,4-dihydropyrazine-2,3-dione ring .
Wissenschaftliche Forschungsanwendungen
Cyclopropane Compatibility with Oxidative Carbocation Formation : Cyclopropane-substituted allylic ethers, similar in structure to 1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione, react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form oxocarbenium ions. This reaction is crucial for the preparation of cyclopropane-substituted tetrahydropyrans, as demonstrated in the total synthesis of clavosolide A, a sponge-derived macrolide (Peh & Floreancig, 2012).
Synthesis of Cyclopentane-1,2-Dione : Cyclopentane-1,2-dione has been employed as a synthetic intermediate in the preparation of various organic compounds, including propellanes, iso-coumarones, and pyrazines. This underscores the potential of similar compounds, like this compound, in diverse synthetic applications (Wrobel & Cook, 1980).
Monoalkylation of Symmetrical α-Diones : An efficient method for synthesizing monoalkylated 1,2-diones has been developed using steric approach control. This research is significant for understanding the reactivity and potential applications of compounds like this compound in organic synthesis (Gopal, Nadkarni, & Sayre, 1998).
Synthesis of Pyridopyrazine-1,6-diones : A facile one-pot synthesis of pyridopyrazine-1,6-diones has been developed, employing sequential coupling/cyclization reactions. This study highlights the synthetic versatility of dihydropyrazine derivatives, which are structurally related to this compound (Tran, Mullins, am Ende, & Pettersson, 2013).
Brönsted Acid-mediated Annulations : The reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of a Brönsted acid, forming 1,3,5-trisubstituted pyrazoles, indicates the potential for similar reactions with compounds like this compound (Xue, Liu, Qing, & Wang, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-11-6-7-12(8-3-4-8)10(14)9(11)13/h2,6-8H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIAMSSGGNNNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)
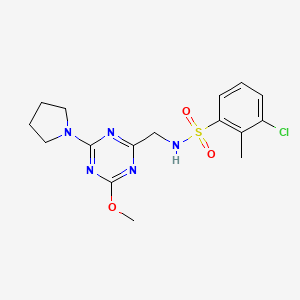
![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2895492.png)

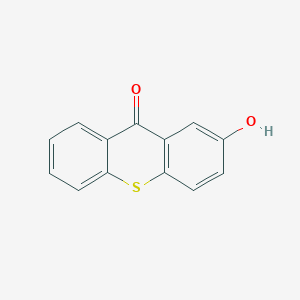
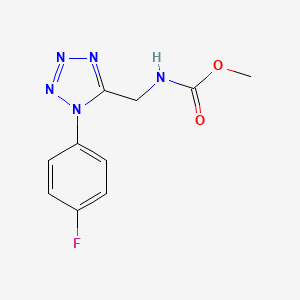
![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)
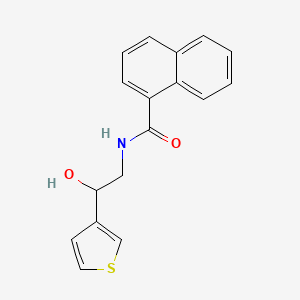
![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)
![N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2895505.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2895506.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2895509.png)
